5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C21H19N5OS |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-benzyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5OS/c1-15-24-20(19(28-15)11-16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)12-26-14-22-13-23-26/h2-10,13-14H,11-12H2,1H3,(H,25,27) |
InChI Key |
KRSONFQFOZOGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
Method :
-
React α-chloroketone (e.g., chloroacetone) with thiourea in ethanol under reflux (8–12 hours).
-
Acidify with HCl to precipitate the thiazole intermediate.
Example :
-
Chloroacetone + thiourea → 2-methylthiazole-4-carboxylic acid ethyl ester (yield: 78–99%).
-
Hydrolysis with NaOH (50–60°C) yields 2-methylthiazole-4-carboxylic acid.
Optimization :
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation and amine coupling.
Acyl Chloride Intermediate
Method :
-
Treat 2-methylthiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
React with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in anhydrous THF or DMF.
Conditions :
-
Stir at 0°C → room temperature for 12–24 hours.
-
Use HCTU/HOBt/DIEA as coupling agents for higher yields (75–90%).
Example :
Benzyl Group Introduction
The benzyl group is installed at the 5-position of the thiazole via alkylation.
Friedel-Crafts Alkylation
Method :
-
React thiazole intermediate with benzyl bromide in the presence of AlCl₃.
-
Purify via column chromatography (hexane/ethyl acetate).
Yield : 70–85%.
Alternative :
Synthesis of 4-(1H-1,2,4-Triazol-1-Ylmethyl)Aniline
This intermediate is prepared in two steps: triazole synthesis and benzyl functionalization.
Triazole Ring Formation
Method :
Benzylation of Triazole
Method :
Final Coupling and Purification
The carboxamide and triazole-substituted aniline are coupled to form the target compound.
Amide Bond Formation
Method :
-
Activate 5-benzyl-2-methylthiazole-4-carboxylic acid with HCTU/HOBt.
-
React with 4-(triazolylmethyl)aniline in DMF at 25°C for 24 hours.
Purification :
Data Tables
Table 1. Key Intermediates and Yields
Table 2. Reaction Conditions Comparison
| Step | Solvent | Catalyst | Temperature | Time |
|---|---|---|---|---|
| Thiazole cyclization | Ethyl acetate | Et₃N | 25°C | 12 h |
| Benzylation | DMF | Cs₂CO₃ | 80°C | 3 h |
| Carboxamide coupling | DMF | HCTU/HOBt | 25°C | 24 h |
Challenges and Optimization
-
Racemization : Calcium carbonate in thiazole synthesis caused partial racemization. Mitigated by using non-ionic bases (e.g., Et₃N).
-
Byproducts : Dibrominated impurities in benzylation (e.g., α,α-dibromotoluene). Addressed via recrystallization in hexane/ether.
-
Scale-Up : Continuous flow reactors improve efficiency in triazole synthesis .
Chemical Reactions Analysis
Formation of the Thiazole Ring
-
Hydrazinolysis : Reaction of substituted benzoates with hydrazine hydrate to form carbonylhydrazides, followed by cyclization with carbon disulfide (CS₂) under basic conditions to generate thiazole precursors .
-
Cyclization : Alkaline cyclization of acylthiocarbohydrazides or thiosemicarbazides yields the thiazole core, often requiring heat or specific catalysts .
Incorporation of the Triazole Moiety
-
Nucleophilic Substitution : The triazole ring is introduced via reactions involving hydrazine derivatives and alkylating agents (e.g., arylidene malononitrile or benzyl halides) .
-
Eschenmoser Coupling : A method involving nucleophilic attack of hydrazinecarbothioamides on tetrachloro-p-benzoquinone to form diazenyl-triazole derivatives, followed by dehydrogenation .
Coupling Reactions
-
Amide Bond Formation : The carboxamide group is formed through coupling reactions between thiazole derivatives and amines (e.g., benzylamine), often using activating agents like EDC or HOBt .
Table 1: Key Synthesis Steps and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol | Form carbonylhydrazide intermediates |
| Cyclization | CS₂, KOH (basic media) | Generate thiazole ring |
| Triazole Formation | Arylidene malononitrile, reflux | Introduce triazole moiety |
| Amide Coupling | EDC, HOBt, DMF | Form carboxamide bond |
Reactivity of Functional Groups
The compound’s functional groups (thiazole, triazole, carboxamide, benzyl) enable diverse chemical interactions:
Carboxamide Group
-
Nucleophilic Attack : The amide nitrogen can undergo alkylation or acylation, though steric hindrance from the benzyl group may limit reactivity.
-
Hydrogen Bonding : The amide group participates in hydrogen bonding with biological targets, influencing its therapeutic activity.
Thiazole Ring
-
Electrophilic Substitution : Susceptible to substitution reactions (e.g., bromination) at positions 2 or 5, depending on substituents .
-
Coordination Chemistry : The sulfur atom can act as a ligand for metal ions (e.g., Fe³⁺, Zn²⁺) .
Triazole Moiety
-
Coordination Reactions : The triazole nitrogen atoms can chelate metal ions, forming complexes with potential catalytic or biomedical applications .
-
Substitution Reactions : The triazole ring may undergo electrophilic aromatic substitution, particularly at the 3-position .
Benzyl Group
-
C-H Activation : The benzyl group can undergo oxidation (e.g., to benzaldehyde) or further functionalization via Friedel-Crafts alkylation.
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Applications |
|---|---|---|
| Carboxamide | Hydrogen bonding, nucleophilic attack | Targeted therapeutics |
| Thiazole | Electrophilic substitution, metal coordination | Catalysis, antimicrobial agents |
| Triazole | Coordination, substitution | Chelation therapy, drug design |
| Benzyl | Oxidation, alkylation | Structural diversification |
Derivatization and Structural Modifications
Research into analogous compounds highlights strategies to enhance the biological activity of this compound:
Substitution Patterns
-
Electron-Donating Groups : Methoxy substituents on the phenyl ring improve anticancer activity by stabilizing reactive intermediates .
-
Electron-Withdrawing Groups : Chlorine or fluorine atoms at specific positions (e.g., triazole ring) enhance antimicrobial potency .
Hybrid Molecules
-
Thiazole-Triazole Fusion : Combining both rings in a single molecule leverages synergistic biological effects, as seen in similar heterocycles .
-
Metal-Complex Derivatives : Incorporating metal ions (e.g., zinc) into the triazole-thiazole core may improve therapeutic efficacy .
Table 3: Structural Modifications for Enhanced Activity
Comparative Analysis of Similar Compounds
The compound’s reactivity and synthesis are contextualized by comparing it to structurally related compounds:
| Compound | Key Features | Biological Activity | Synthesis Method |
|---|---|---|---|
| N-benzyl-2-(5-benzyl-1H-1,2,4-triazol-3-yl)-4-methylthiazole-5-carboxamide | Thiazole-triazole fusion | Antimicrobial | Amide coupling, cyclization |
| 4-Amino-5-aryl-1,2,4-triazole-3-thiones | Triazole-thione core | Anticancer | Hydrazinolysis, cyclization |
| Thiazole pyrimidine derivatives | Pyrimidine-thiazole hybrid | Antiproliferative | Cyclization, trifluoroacetic anhydride |
Scientific Research Applications
Research indicates that compounds containing thiazole and triazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Similar compounds have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Antifungal Activity : Compounds with similar structures have demonstrated antifungal properties against pathogens like Aspergillus niger and Candida albicans, which could be relevant for developing antifungal agents .
- Anticancer Properties : Triazole-containing compounds have been studied for their anticancer effects. For instance, derivatives have shown activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazole derivatives for their antimicrobial properties. Compounds similar to 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide were tested against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like ampicillin .
Case Study 2: Anticancer Activity
In vitro studies on triazole derivatives revealed that some compounds effectively inhibited the proliferation of cancer cell lines (e.g., MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . These findings suggest that this compound could be further explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Thiazole-Triazole Hybrids
Several compounds in and share the thiazole-triazole framework, though with distinct substituents:
Key Differences :
- Triazole vs. Tetrazole : The 1,2,4-triazole in the target compound (vs. tetrazole in ) offers distinct hydrogen-bonding capabilities, possibly influencing receptor binding .
- Activity: Tyrosinase inhibitors in rely on sulfanyl and amino groups for activity, whereas the target’s unmodified triazole may prioritize different biological targets.
Antifungal Triazole Derivatives
Triazole-containing antifungals like terconazole () and propiconazole () highlight structural and functional contrasts:
Key Differences :
- Substitution Patterns : Terconazole’s dichlorophenyl group and piperazine moiety confer broad-spectrum antifungal activity, while the target compound’s benzyl-thiazole may limit antifungal scope but improve selectivity for other targets.
- Physicochemical Properties : Propiconazole’s chlorophenyl group increases hydrophobicity (logP ~3.8), whereas the target compound’s carboxamide and triazole may enhance water solubility.
Carboxamide Derivatives with Heterocyclic Moieties
and list carboxamides with varied heterocycles, providing insight into structure-activity relationships:
Key Differences :
- Heterocycle Diversity: The target’s thiazole-triazole system may offer dual hydrogen-bonding sites compared to quinoxaline or thiadiazole derivatives, affecting target binding.
Biological Activity
The compound 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles and their derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of the specified compound based on recent research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 348.44 g/mol. The structure features a thiazole ring, which is crucial for its biological activity, and a triazole moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related thiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. The compound under consideration has been evaluated in vitro against several cancer cell lines. In particular, it has shown effectiveness against breast cancer cell lines (e.g., MDA-MB-231), where it induced apoptosis significantly compared to control groups .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10.93 | Induction of apoptosis |
| A-431 | 12.45 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties. It has been reported to inhibit carbonic anhydrase (CA) enzymes with varying selectivity. For example, related compounds showed IC50 values ranging from 1.55 to 25.06 nM against CA IX and CA II respectively . This selectivity suggests potential therapeutic applications in conditions where CA IX is overexpressed, such as certain cancers.
Mechanistic Studies
Mechanistic studies have revealed that the biological activity of thiazole derivatives can be attributed to their ability to interact with specific biological targets. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors involved in cancer progression and microbial resistance .
Case Studies
A notable case study involved the application of similar thiazole derivatives in clinical trials for cancer treatment. These trials highlighted not only their anticancer efficacy but also their favorable safety profiles compared to traditional chemotherapeutics .
Q & A
What are the optimal synthetic routes for 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide, considering regioselectivity and yield?
Level: Basic
Methodological Answer:
The synthesis involves modular steps to assemble the thiazole core, triazole moiety, and benzyl-carboxamide substituents. Key strategies include:
- Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., POCl3 as a catalyst at 90°C for 3 hours, as in ).
- Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole group to the phenyl ring (similar to methods in and ).
- Coupling Reactions: Amide bond formation between the thiazole-4-carboxylic acid and the substituted aniline using coupling agents like EDC/HOBt (referenced in and ).
Critical Parameters:
- Regioselectivity in triazole formation is controlled by protecting group strategies (e.g., orthogonal protection of reactive sites).
- Yields are optimized by solvent selection (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% CuI for CuAAC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
